molecular formula C28H25FN2O2S B11671814 (2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11671814
M. Wt: 472.6 g/mol
InChI Key: AGMBEZIXDHKPBU-CIYPEPIYSA-N
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Description

(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a cyclopentyl group, and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the various substituents. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to various biochemical effects, including the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for a wide range of modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H25FN2O2S

Molecular Weight

472.6 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H25FN2O2S/c29-22-14-10-21(11-15-22)19-33-25-16-12-20(13-17-25)18-26-27(32)31(24-8-4-5-9-24)28(34-26)30-23-6-2-1-3-7-23/h1-3,6-7,10-18,24H,4-5,8-9,19H2/b26-18-,30-28?

InChI Key

AGMBEZIXDHKPBU-CIYPEPIYSA-N

Isomeric SMILES

C1CCC(C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)/SC2=NC5=CC=CC=C5

Canonical SMILES

C1CCC(C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F)SC2=NC5=CC=CC=C5

Origin of Product

United States

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